molecular formula C10H18N2O5 B14269157 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione CAS No. 136809-46-6

1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione

Cat. No.: B14269157
CAS No.: 136809-46-6
M. Wt: 246.26 g/mol
InChI Key: STUBEYXJYBXBPM-UHFFFAOYSA-N
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Description

1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione is a chemical compound with the molecular formula C10H22N2O3. It is also known by its synonym, Kryptofix® 21 . This compound is a macrocyclic ligand, which means it has a large ring structure that can bind to metal ions. It is commonly used in various chemical and industrial applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione can be synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .

Scientific Research Applications

1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione involves its ability to form stable complexes with metal ions. The compound’s large ring structure allows it to bind to metal ions through multiple coordination sites, stabilizing the metal ion and preventing it from reacting with other substances . This property makes it useful in various applications, including catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring structure and the number of oxygen and nitrogen atoms in the ring. This unique structure allows it to form particularly stable complexes with metal ions, making it highly valuable in various chemical and industrial applications .

Properties

IUPAC Name

1,4,10-trioxa-7,13-diazacyclopentadecane-6,14-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c13-9-7-16-5-6-17-8-10(14)12-2-4-15-3-1-11-9/h1-8H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUBEYXJYBXBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC(=O)COCCOCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475832
Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136809-46-6
Record name 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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